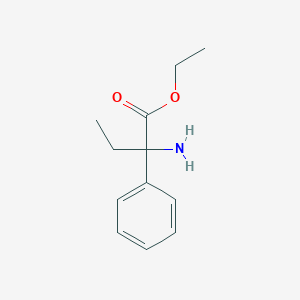
Ethyl 2-amino-2-phenylbutanoate
Cat. No. B137647
Key on ui cas rn:
6480-87-1
M. Wt: 207.27 g/mol
InChI Key: JLEZVTIYNCKTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07910595B2
Procedure details


A solution of ethyl 2-amino-2-phenylbutanoate (0.162 g, 0.782 mmol) in 1:3 v/v water/ethanol (4 mL) was reacted with sodium borohydride (0.151 g, 3.908 mmol) at reflux for four hours. The reaction was concentrated and partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL). Solid sodium chloride was added to saturate the aqueous and separate the phases. The aqueous phase was separated and re-extracted with ethyl ether (2×20 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound as an oil (0.116 g, 0.702 mmol, 90%). 1H NMR (300 MHz, DMSO-D6) δ ppm 0.59 (t, J=7.54 Hz, 3 H) 1.49-1.80 (m, 4 H) 3.44 (d, J=5.15 Hz, 2 H) 4.63 (t, J=5.52 Hz, 1 H) 6.89-7.76 (m, 5 H). MS (DCI) m/z 166 (M+H)+.


Name
water ethanol
Quantity
4 mL
Type
solvent
Reaction Step One

Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[C:3](OCC)=[O:4].[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[CH2:3][OH:4] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.162 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)OCC)(CC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.151 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
water ethanol
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for four hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid sodium chloride was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to saturate the aqueous and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extracted with ethyl ether (2×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts were washed with brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over potassium carbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CO)(CC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.702 mmol | |
| AMOUNT: MASS | 0.116 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
